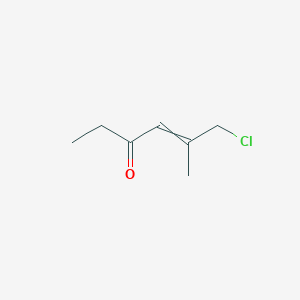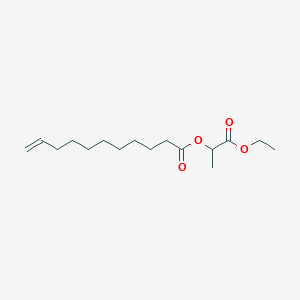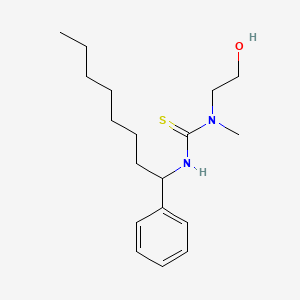
N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenyloctyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a phenyloctyl group attached to the thiourea core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea typically involves the reaction of an appropriate amine with an isothiocyanate. One common method is the reaction of N-methyl-N’-(1-phenyloctyl)amine with 2-hydroxyethyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, allows for the large-scale synthesis of compounds like N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea .
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
科学研究应用
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its thiourea moiety allows it to act as a chelating agent, binding to metal ions and altering their biological activity .
相似化合物的比较
Similar Compounds
N,N’-Dimethylthiourea: Lacks the hydroxyethyl and phenyloctyl groups, making it less versatile in certain applications.
N-Phenylthiourea: Contains a phenyl group but lacks the hydroxyethyl and methyl groups, affecting its solubility and reactivity.
N,N’-Diethylthiourea: Similar in structure but with ethyl groups instead of hydroxyethyl and phenyloctyl groups, leading to different chemical properties.
Uniqueness
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenyloctyl)thiourea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility in polar solvents, while the phenyloctyl group increases its hydrophobicity, making it suitable for a wide range of applications .
属性
CAS 编号 |
61290-65-1 |
|---|---|
分子式 |
C18H30N2OS |
分子量 |
322.5 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenyloctyl)thiourea |
InChI |
InChI=1S/C18H30N2OS/c1-3-4-5-6-10-13-17(16-11-8-7-9-12-16)19-18(22)20(2)14-15-21/h7-9,11-12,17,21H,3-6,10,13-15H2,1-2H3,(H,19,22) |
InChI 键 |
UIUOZDLFMDWYQZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C1=CC=CC=C1)NC(=S)N(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)

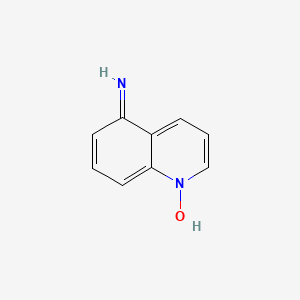

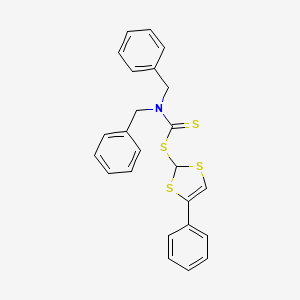
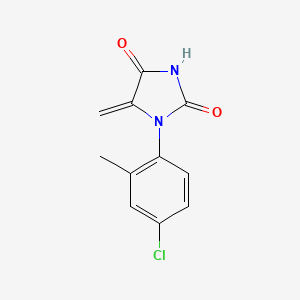
![Propan-2-yl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14582761.png)

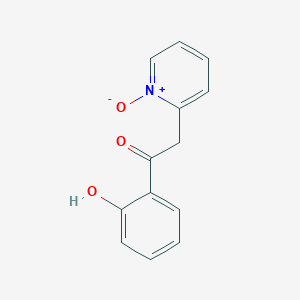
![2-Isothiocyanato-1-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14582779.png)

